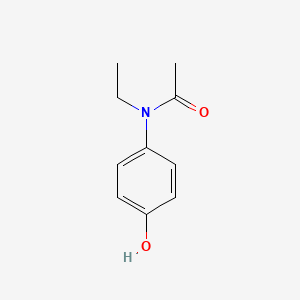









|
REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)[CH3:2].[C:11](OC(=O)C)(=[O:13])[CH3:12].C(=O)([O-])[O-].[Na+].[Na+].[OH-].[Na+]>CN(C=O)C>[CH2:1]([N:3]([C:11](=[O:13])[CH3:12])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)[CH3:2] |f:2.3.4,5.6|
|


|
Name
|
|
|
Quantity
|
0.0146 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
2.98 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated at 60° for three hours
|
|
Duration
|
3 h
|
|
Type
|
ADDITION
|
|
Details
|
poured
|
|
Type
|
CUSTOM
|
|
Details
|
over crushed ice
|
|
Type
|
CUSTOM
|
|
Details
|
The solution and precipitated oil
|
|
Type
|
EXTRACTION
|
|
Details
|
were extracted with chloroform
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
leaving a residual oil
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated at 60° for one hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The liquid was dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
The residual brown solid material was recrystallized from an ethanol-water mixture
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(C1=CC=C(C=C1)O)C(C)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |